N-(2-ethylphenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide
Description
N-(2-ethylphenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of oxazepane derivatives. This compound is characterized by the presence of an oxazepane ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features an acetamide group and an ethyl-substituted phenyl ring. Due to its unique structure, this compound has garnered interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-13-6-4-5-7-14(13)17-15(19)16(20)18-9-11-21-10-8-12(18)2/h4-7,12H,3,8-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPYZURNMINCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)N2CCOCCC2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the oxazepane intermediate with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine.
Attachment of the Ethyl-Substituted Phenyl Ring: The final step involves the coupling of the ethyl-substituted phenyl ring to the oxazepane-acetamide intermediate. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of continuous flow reactors to enhance yield and efficiency. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or oxazepane ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions, such as reflux or room temperature.
Major Products Formed:
Oxidation: Oxidized derivatives, such as hydroxylated or carboxylated compounds.
Reduction: Reduced forms, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
N-(2-ethylphenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities. It may serve as a lead compound for the development of new therapeutic agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-(2-ethylphenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide can be compared with other similar compounds, such as:
N-(2-ethylphenyl)-2-(1,4-oxazepan-4-yl)-2-oxoacetamide: This compound lacks the methyl group on the oxazepane ring, which may result in different chemical and biological properties.
N-(2-ethylphenyl)-2-(5-methyl-1,4-thiazepan-4-yl)-2-oxoacetamide: This compound contains a sulfur atom in place of the oxygen atom in the oxazepane ring, which may affect its reactivity and biological activity.
N-(2-ethylphenyl)-2-(5-methyl-1,4-diazepan-4-yl)-2-oxoacetamide: This compound contains an additional nitrogen atom in the ring, which may influence its chemical stability and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and ring structure, which confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
